molecular formula C12H20N4O B3016506 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine CAS No. 2101198-79-0

1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Cat. No.: B3016506
CAS No.: 2101198-79-0
M. Wt: 236.319
InChI Key: FIQYQRJIKKNJIT-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

The synthesis of 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the isopropyl group: Alkylation of the pyrazole ring with isopropyl halides in the presence of a base such as potassium carbonate.

    Attachment of the piperidin-1-ylcarbonyl group: This step involves the reaction of the pyrazole derivative with piperidine and a suitable carbonylating agent like phosgene or triphosgene.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:

    1-Phenyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine: Similar structure but with a phenyl group instead of an isopropyl group.

    1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

(4-amino-1-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9(2)16-8-10(13)11(14-16)12(17)15-6-4-3-5-7-15/h8-9H,3-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQYQRJIKKNJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)N2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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